molecular formula C17H17N5O4S B11023226 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide

Cat. No.: B11023226
M. Wt: 387.4 g/mol
InChI Key: CZQSHUOMFFGUIH-UHFFFAOYSA-N
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Description

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrido[2,1-c][1,2,4]triazinone core with a sulfamoylbenzyl group, making it a subject of interest for researchers.

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C17H17N5O4S/c18-27(25,26)13-6-4-12(5-7-13)11-19-16(23)9-8-14-17(24)22-10-2-1-3-15(22)21-20-14/h1-7,10H,8-9,11H2,(H,19,23)(H2,18,25,26)

InChI Key

CZQSHUOMFFGUIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoylbenzyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Preliminary studies indicate that 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide exhibits promising biological activities:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains.
  • Antifungal Properties : Research has shown that derivatives of pyrido[2,1-c][1,2,4]triazinone exhibit antifungal activity, particularly against Candida species and other pathogenic fungi.
  • Anticancer Potential : The compound's ability to interact with specific enzymes and receptors may contribute to its anticancer properties, making it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have explored the applications of compounds related to the pyrido[2,1-c][1,2,4]triazinone core:

  • Antimicrobial Studies : A series of pyridine-sulfonamide derivatives were synthesized and evaluated for their antimicrobial properties. Results indicated that some compounds exhibited greater efficacy than traditional antibiotics against resistant bacterial strains .
  • Antifungal Evaluations : Research on novel pyridine-sulfonamide derivatives demonstrated significant antifungal activity against Candida albicans and other fungi. The most active compounds showed minimum inhibitory concentrations (MIC) lower than those of standard treatments like fluconazole .
  • Anticancer Research : Investigations into the anticancer potential of similar triazine derivatives revealed promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,1-c][1,2,4]triazinone derivatives and sulfamoylbenzyl compounds. Compared to these, 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide stands out due to its unique combination of structural features, which confer specific reactivity and biological activity . Some similar compounds include:

Biological Activity

The compound 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a pyrido-triazine core and a sulfonamide moiety, suggest significant interactions with biological systems. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H17N7O2C_{18}H_{17}N_{7}O_{2} with a molecular weight of approximately 363.4 g/mol. The structure includes multiple nitrogen-containing heterocycles known for their roles in various biochemical processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, influencing pathways involved in cell signaling and metabolic processes.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar triazine cores have shown effectiveness against various bacterial strains.

Compound NameActivityReference
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-methyl)propanamideModerate antibacterial
N-(1-benzyl-4-piperidyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamideStrong antifungal

Anticancer Activity

Research has also suggested potential anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Study TypeFindingsReference
In vitro studiesInduced apoptosis in breast cancer cell lines
In vivo studiesReduced tumor size in xenograft models

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrido-triazine derivatives demonstrated that modifications to the sulfonamide moiety significantly enhanced antimicrobial activity. The study reported a reduction in bacterial growth by up to 70% when treated with optimized derivatives.

Case Study 2: Anticancer Properties

In a controlled trial involving human cancer cell lines, the compound was shown to inhibit cell proliferation effectively. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53 expression.

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